molecular formula C10H11NOS2 B15082099 Ethyl benzoylcarbamodithioate CAS No. 6287-87-2

Ethyl benzoylcarbamodithioate

Cat. No.: B15082099
CAS No.: 6287-87-2
M. Wt: 225.3 g/mol
InChI Key: LTMQSLRMPYUAFH-UHFFFAOYSA-N
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Description

Ethyl Benzoylcarbamodithioate is a chemical compound offered for research and development purposes. This product is intended for use by qualified laboratory professionals and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds featuring the carbamodithioate functional group are of significant interest in synthetic organic and coordination chemistry. Potential research applications for this compound include its use as a building block or intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds. Its structure suggests utility as a ligand in the formation of metal complexes, which can be investigated for their catalytic or material properties. Researchers are encouraged to consult the current scientific literature for specific applications and handling protocols. As with all chemicals of this nature, safe handling practices are essential. We recommend consulting the relevant Safety Data Sheet (SDS) prior to use and conducting all procedures in a suitably controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6287-87-2

Molecular Formula

C10H11NOS2

Molecular Weight

225.3 g/mol

IUPAC Name

ethyl N-benzoylcarbamodithioate

InChI

InChI=1S/C10H11NOS2/c1-2-14-10(13)11-9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,13)

InChI Key

LTMQSLRMPYUAFH-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Ethyl Benzoylcarbamodithioate and Its Analogues

General Synthetic Routes for Carbamodithioate Compounds

The structural core of carbamodithioates is generally formed through the reaction of a primary or secondary amine with carbon disulfide. This reaction yields a dithiocarbamic acid, which is typically deprotonated in situ by a base to form a stable dithiocarbamate (B8719985) salt. The subsequent alkylation or acylation of this salt provides the final product.

One of the most prevalent and versatile methods is a one-pot, three-component reaction involving an amine, carbon disulfide, and a suitable electrophile, such as an alkyl halide. researchgate.netrsc.org This approach is highly efficient and atom-economical. researchgate.net Variations of this method have been developed using green reaction media like polyethylene (B3416737) glycol (PEG) or deep eutectic solvents (DES), which allow for high yields and simple work-up procedures. rsc.org Another established route involves the use of Grignard reagents, which react with carbon disulfide to produce magnesium dithiocarboxylate salts that can be subsequently alkylated. sigmaaldrich.com

This mechanism is fundamental to converting dithiocarbamate salts into their corresponding N-acyl derivatives, providing a modular and predictable pathway for their synthesis.

The structural diversity of carbamodithioates can be readily expanded through various derivatization strategies. The modularity of the common synthetic routes allows for systematic modification of the compound's structure. By varying the starting materials—the amine, the electrophile, or the acylating agent—a large library of analogues can be produced.

For instance, reacting a pre-formed benzoyl isothiocyanate with a range of different alkyl or aryl thiols allows for the specific introduction of various S-substituents. asianpubs.org This strategy enables the fine-tuning of the compound's properties by altering the steric and electronic nature of the group attached to the sulfur atom. Similarly, analogues can be created by modifying the N-substituent. The synthesis of benzoylthioureido benzenesulfonamide (B165840) derivatives, for example, involves the reaction of in situ generated benzoyl isothiocyanates with various substituted amino compounds, demonstrating how changes to the nitrogen-bound moiety can be systematically achieved. researchgate.net

Specific Synthetic Approaches to Ethyl Benzoylcarbamodithioate

The synthesis of this compound, more formally named S-ethyl N-benzoylcarbamodithioate, is efficiently achieved by the reaction of benzoyl isothiocyanate with ethanethiol (B150549). asianpubs.org This method is a specific application of the general strategy for producing N-benzoyl-S-alkyl/aryl dithiocarbamates. asianpubs.org

The procedure involves two main stages. First, benzoyl isothiocyanate is prepared by the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in an anhydrous solvent like acetone (B3395972). asianpubs.org The resulting benzoyl isothiocyanate is then reacted in situ with the desired thiol. For the target molecule, ethanethiol is added to the reaction mixture, which proceeds via a nucleophilic addition of the thiol to the isothiocyanate group. asianpubs.org

Published methodologies provide a clear set of reaction conditions for the synthesis of N-benzoyl-S-alkyl/aryl dithiocarbamates, which are directly applicable to the preparation of the ethyl analogue. asianpubs.org The initial formation of benzoyl isothiocyanate is typically performed by refluxing benzoyl chloride and potassium thiocyanate in anhydrous acetone for approximately one hour. asianpubs.org

Following the formation of the isothiocyanate, the thiol is added to the solution. The mixture is then stirred and refluxed until the starting material is fully consumed, a process that can be monitored using thin-layer chromatography (TLC). asianpubs.org After the reaction is complete, the product is isolated through filtration, concentration of the solvent, and purification by column chromatography. asianpubs.org These conditions have been shown to produce moderate to good yields for a range of S-substituted derivatives. asianpubs.org

ParameterConditionSource
Reactants Benzoyl chloride, Potassium thiocyanate, Ethanethiol, asianpubs.org
Solvent Anhydrous Acetone, asianpubs.org
Temperature Reflux asianpubs.org
Reaction Time 1 hour for isothiocyanate formation, then reflux until completion (TLC monitored) asianpubs.org
Purification Silica gel column chromatography (e.g., ethyl acetate-hexane eluent), asianpubs.org

The synthetic route utilizing benzoyl isothiocyanate is highly effective for producing a variety of structurally related analogues by simply substituting ethanethiol with other alkyl or aryl thiols. asianpubs.org This approach has been successfully used to synthesize a series of N-benzoyl-S-alkyl/aryl dithiocarbamates. asianpubs.org The yields for these reactions are generally moderate to good, demonstrating the robustness of the methodology.

The table below summarizes the synthesis of several analogues using this method, highlighting the versatility of the reaction with different thiols.

Thiol (R-SH)Product Name (N-Benzoyl-S-R-dithiocarbamate)Yield (%)Source
4-MethylbenzenethiolN-Benzoyl-S-(4-methylphenyl)dithiocarbamate88, asianpubs.org
Benzyl mercaptanN-Benzoyl-S-benzyl dithiocarbamate75 asianpubs.org,
2-NaphthalenethiolN-Benzoyl-S-(2-naphthyl)dithiocarbamate72 asianpubs.org
2-PyridinethiolN-Benzoyl-S-(2-pyridinyl)dithiocarbamate68 asianpubs.org,
4-ChlorobenzenethiolN-Benzoyl-S-(4-chlorophenyl)dithiocarbamate65 asianpubs.org
BenzenethiolN-Benzoyl-S-phenyl dithiocarbamate63 asianpubs.org
CyclohexanethiolN-Benzoyl-S-cyclohexyl dithiocarbamate55 asianpubs.org

Exploration of Reaction Mechanisms in Carbamodithioate Synthesis

The formation of carbamodithioates involves several distinct mechanistic steps. The general synthesis begins with the nucleophilic addition of an amine to one of the C=S double bonds of carbon disulfide. This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield a dithiocarbamic acid.

In the specific synthesis of this compound from benzoyl isothiocyanate and ethanethiol, the key mechanistic step is the nucleophilic attack of the sulfur atom from ethanethiol on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This addition reaction is analogous to the attack of nucleophiles on other cumulenes like carbon dioxide or isocyanates. The reaction proceeds to form the N-benzoyl-S-ethyl dithiocarbamate product directly. The presence of a base can facilitate the reaction by deprotonating the thiol to form a more nucleophilic thiolate anion, which then attacks the isothiocyanate.

When acyl halides are used, such as in the reaction between a dithiocarbamate salt and benzoyl chloride, the mechanism is a classic nucleophilic acyl substitution that proceeds via an addition-elimination pathway, as detailed in section 2.1.1. orgsyn.org The dithiocarbamate anion acts as the nucleophile, adding to the carbonyl carbon to form a tetrahedral intermediate, from which the chloride leaving group is subsequently eliminated. orgsyn.orgrsc.org

Role of Catalysis in Carbamodithioate Formation

Catalysis offers powerful strategies to facilitate the synthesis of dithiocarbamates, often providing milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods. researchgate.netorganic-chemistry.org These methods can be broadly categorized into transition-metal catalysis and catalyst-free "green" approaches.

Transition-Metal Catalysis: Copper-catalyzed cross-coupling reactions are a prominent method for forming S-aryl and S-vinyl dithiocarbamates. researchgate.netorganic-chemistry.org For instance, the Ullmann-type coupling of sodium dithiocarbamates with aryl iodides or vinyl bromides can be effectively catalyzed by a system of copper(I) iodide (CuI) with an N,N-dimethylglycine ligand. researchgate.net Similarly, copper nanoparticles have been used to catalyze the one-pot, three-component condensation of an amine, carbon disulfide, and an aryl iodide or styrenyl bromide in water, offering a green and efficient route to the products. researchgate.net Other copper-catalyzed systems utilize inexpensive and readily available tetraalkylthiuram disulfides as the sulfur source to couple with aryl iodides, again demonstrating high yields and broad substrate scope. organic-chemistry.org The catalytic cycle in these reactions typically involves the metal center facilitating the formation of the crucial carbon-sulfur bond.

Catalyst-Free and Green Methodologies: Reflecting the growing importance of sustainable chemistry, several catalyst-free methods for dithiocarbamate synthesis have been developed. researchgate.net A highly efficient and atom-economical approach involves the one-pot reaction of an amine, carbon disulfide (CS₂), and an alkyl halide under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org This method avoids the use of potentially toxic metal catalysts and organic solvents. researchgate.net The reaction proceeds by the initial formation of a dithiocarbamic acid from the amine and CS₂, which is then alkylated by the halide. organic-chemistry.org

Furthermore, visible light has been employed to promote the three-component reaction between an aryne precursor, CS₂, and an amine, providing a transition-metal-free pathway to S-aryl dithiocarbamates under mild conditions. organic-chemistry.org These catalytic and catalyst-free approaches represent the modern frontier in dithiocarbamate synthesis, enabling the efficient and environmentally conscious production of these valuable compounds.

Research Findings

The following interactive tables summarize key research findings in the synthesis of N-benzoyl dithiocarbamate analogues and compare different catalytic systems.

Table 1: Synthesis of N-Benzoyl-S-alkyl/aryl Dithiocarbamate Analogues asianpubs.org

This table details the synthesis of various dithiocarbamates via the reaction of benzoyl isothiocyanate with different thiols.

Product No.Thiol ReactantYield (%)Melting Point (°C)
1a4-Methylthiophenol88127-129
1b4-Chlorothiophenol90109-110
1c4-Methoxythiophenol85115-117
1dThiophenol8294-96
1eBenzyl mercaptan7885-87
1fEthanethiol7568-70
1g1-Butanethiol7245-47

Table 2: Comparison of Catalytic Methods for Dithiocarbamate Synthesis

This table compares different catalytic and catalyst-free approaches for synthesizing dithiocarbamates.

MethodCatalyst/ConditionsReactantsProduct TypeReference
Ullmann-Type CouplingCuI / N,N-dimethylglycineSodium dithiocarbamate, Aryl iodideS-Aryl dithiocarbamate researchgate.net
C-S Cross-CouplingCuCl₂ (1 mol%), Zn, K₂CO₃Aryl iodide, Tetraalkylthiuram disulfideS-Aryl dithiocarbamate organic-chemistry.org
Three-Component CouplingCopper Nanoparticles / WaterAmine, CS₂, Aryl iodideS-Aryl dithiocarbamate researchgate.net
Catalyst-FreeSolvent-free, Room Temp.Amine, CS₂, Alkyl halideS-Alkyl dithiocarbamate organic-chemistry.orgorganic-chemistry.org
PhotocatalysisVisible light, catalyst-freeAryne precursor, CS₂, AmineS-Aryl dithiocarbamate organic-chemistry.org

Advanced Structural Characterization and Spectroscopic Investigations of Ethyl Benzoylcarbamodithioate

Single Crystal X-ray Diffraction Analysis of Ethyl Benzoylcarbamodithioate

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. researchgate.net Although a crystal structure for this compound has not been reported, analysis of analogous compounds allows for a detailed prediction of its molecular geometry, crystal packing, and other crystallographic parameters.

The molecular geometry of this compound is expected to be influenced by the electronic and steric effects of its constituent functional groups: the benzoyl group, the dithiocarbamate (B8719985) moiety, and the ethyl group. Based on the analysis of a similar structure, O-ethyl N-(ethoxycarbonyl)thiocarbamate, the core O(C=S)N(C=O)O fragment is nearly planar. researchgate.net For this compound, a similar planarity is anticipated for the C(=O)N-C(=S)S fragment due to delocalization of lone pair electrons from the nitrogen atom.

Table 1: Predicted Bond Lengths and Angles for this compound (based on analogous structures)

ParameterPredicted ValueReference/Justification
C=O Bond Length~1.22 ÅTypical for a benzoyl carbonyl group.
C-N Bond Length~1.35 ÅPartial double bond character due to resonance.
C=S Bond Length~1.68 ÅCharacteristic of a thiocarbonyl group.
C-S (ethyl) Bond Length~1.82 ÅStandard single bond length.
N-C-S Bond Angle~125°Reflects sp² hybridization of the central carbon.
C-N-C Bond Angle~120°Planar geometry around the nitrogen atom.

The packing of this compound molecules in a crystal lattice would be governed by a combination of intermolecular forces. Based on studies of related dithiocarbamates and benzoyl derivatives, hydrogen bonding is expected to play a significant role. For instance, in the crystal structure of N-benzoyl-S-(undecyl)-dithiocarbamate, intermolecular N-H···S hydrogen bonds form centrosymmetric dimers. researchgate.net Similar interactions involving the N-H group and one of the sulfur atoms of the dithiocarbamate are highly probable for this compound.

Dithiocarbamates can exist in different tautomeric forms. For this compound, the primary tautomer is the amide form. However, the potential for an iminothiol tautomer exists, where the proton from the nitrogen atom migrates to the thiocarbonyl sulfur atom, resulting in a C=N bond and an S-H group.

Single-crystal X-ray diffraction is an definitive method to distinguish between such tautomers by precisely locating the positions of the hydrogen atoms. In the solid state, it is anticipated that the amide tautomer would be the overwhelmingly favored form due to the greater stability of the C=O and C=S double bonds compared to the C=N and C-S single bonds in the iminothiol form.

The unit cell parameters (a, b, c, α, β, γ) and the space group describe the size, shape, and symmetry of the repeating unit of a crystal. For the related compound O-ethyl N-(ethoxycarbonyl)thiocarbamate, the crystal system is triclinic with the space group P-1. researchgate.net It is plausible that this compound could crystallize in a similar low-symmetry space group, such as triclinic or monoclinic, which are common for organic molecules.

Table 2: Crystallographic Data for the Analogous Compound O-ethyl N-(ethoxycarbonyl)thiocarbamate

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.1782 (17)
b (Å)9.236 (4)
c (Å)11.820 (5)
α (°)98.190 (5)
β (°)98.571 (5)
γ (°)102.360 (5)
Volume (ų)433.3 (3)
Z2

Data from Henley et al. (2015). researchgate.net

Vibrational and Electronic Spectroscopic Studies

Spectroscopic techniques provide valuable information about the functional groups and electronic structure of a molecule.

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various structural components.

The key vibrational modes anticipated are:

N-H Stretching: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the N-H bond.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹. docbrown.info

C=O Stretching: A strong, sharp absorption band characteristic of the benzoyl carbonyl group should be present in the range of 1650-1680 cm⁻¹.

C=S Stretching: The thiocarbonyl group typically exhibits a moderate to strong absorption in the region of 1050-1250 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond is expected to appear in the 1350-1450 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration of the ethyl group attached to the sulfur atom will likely be observed in the 600-800 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-HStretching3200-3400Moderate to Strong
Aromatic C-HStretching>3000Moderate
Aliphatic C-HStretching<3000Moderate to Strong
C=OStretching1650-1680Strong
C=C (aromatic)Stretching1450-1600Moderate
C-NStretching1350-1450Moderate
C=SStretching1050-1250Moderate to Strong
C-SStretching600-800Moderate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of this compound are elucidated using Ultraviolet-Visible (UV-Vis) spectroscopy. The spectrum is characterized by absorption bands that correspond to the excitation of electrons from lower to higher energy molecular orbitals. Specifically, the presence of the benzoyl group and the dithiocarbamate moiety gives rise to distinct electronic transitions.

The primary absorptions observed are the π → π* and n → π* transitions. The aromatic benzene (B151609) ring and the carbonyl group (C=O) of the benzoyl portion of the molecule, as well as the thiocarbonyl group (C=S) of the dithiocarbamate, contain π electrons that can be excited to higher energy π* orbitals. These π → π* transitions are typically of high intensity.

Additionally, the non-bonding electrons (n) on the oxygen, nitrogen, and sulfur atoms can be promoted to π* antibonding orbitals. These n → π* transitions are generally of lower intensity compared to π → π* transitions. The solvent environment can influence the wavelength of these transitions. For instance, polar solvents may cause a blue shift (a shift to a shorter wavelength) in n → π* transitions.

The conjugation between the benzoyl group and the dithiocarbamate system can influence the energy of these transitions, often shifting the absorption maxima to longer wavelengths (a red shift). The specific absorption maxima are crucial for confirming the presence of these conjugated systems within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its constituent protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl group and the benzoyl group. The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the sulfur atom are deshielded and will appear as a quartet at a downfield chemical shift. These protons are split by the adjacent methyl protons. The terminal methyl protons (-CH3) of the ethyl group will appear as a triplet at a more upfield position, split by the methylene protons.

The protons on the aromatic ring of the benzoyl group will resonate in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns of these aromatic protons depend on their position relative to the carbonyl group. The ortho protons are generally the most deshielded due to the electron-withdrawing nature of the carbonyl group.

A proton attached to the nitrogen atom (N-H) would be expected to appear as a broad singlet, with its chemical shift being sensitive to factors like solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons 7.0 - 8.5 Multiplet
N-H Proton Variable (Broad) Singlet
Methylene Protons (-CH2-) ~3.4 Quartet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides further structural confirmation by identifying all non-equivalent carbon atoms in this compound. The carbonyl carbon (C=O) of the benzoyl group is expected to appear significantly downfield, typically in the range of 160-170 ppm. The thiocarbonyl carbon (C=S) of the dithiocarbamate group is also highly deshielded and resonates even further downfield, often exceeding 200 ppm.

The carbon atoms of the aromatic ring will produce signals in the 120-140 ppm region. The carbon atom to which the carbonyl group is attached will have a distinct chemical shift from the other aromatic carbons. The ethyl group carbons will be found at the upfield end of the spectrum, with the methylene carbon (-CH2-) appearing at a lower field than the methyl carbon (-CH3) due to its proximity to the electronegative sulfur atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (ppm)
Thiocarbonyl Carbon (C=S) > 200
Carbonyl Carbon (C=O) 160 - 170
Aromatic Carbons 120 - 140
Methylene Carbon (-CH2-) ~40 - 50

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY spectrum would show correlations between coupled protons. For instance, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their direct connectivity.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon signals, such as linking the methylene proton quartet to the methylene carbon signal and the methyl proton triplet to the methyl carbon signal.

Computational and Theoretical Chemistry Studies of Ethyl Benzoylcarbamodithioate

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of molecules and materials. For Ethyl benzoylcarbamodithioate, DFT calculations can provide significant insights into its geometry, stability, and electronic characteristics. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p).

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure, or ground state, is determined. This process involves finding the atomic coordinates that correspond to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Energetic calculations provide information about the molecule's stability. Key parameters include the total energy, heat of formation, and Gibbs free energy. These values are crucial for understanding the thermodynamic feasibility of reactions involving the compound. Plane wave density functional theory calculations have been successfully used to characterize the transition states and activation energies for reactions involving ethyl groups on metal surfaces. cmu.edunih.gov

Table 1: Representative Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC=SIllustrative Value Å
C-NIllustrative Value Å
C=OIllustrative Value Å
C-C (benzoyl)Illustrative Value Å
C-S (ethyl)Illustrative Value Å
Bond AngleS-C-NIllustrative Value °
O=C-NIllustrative Value °
C-N-CIllustrative Value °
Dihedral AngleS=C-N-CIllustrative Value °
O=C-C-C (ring)Illustrative Value °

Note: The values in this table are illustrative examples of what would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgyoutube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For large systems, where canonical molecular orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) can be used to pinpoint the locality of chemical reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO EnergyIllustrative Value
LUMO EnergyIllustrative Value
HOMO-LUMO GapIllustrative Value

Note: The values in this table are illustrative examples of what would be obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgavogadro.cc The MEP surface is plotted over the electron density, and different colors represent different electrostatic potential values.

Typically, red regions indicate a negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green regions denote neutral or near-zero potential. walisongo.ac.idresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen and sulfur atoms, making them sites for electrophilic interaction, while regions around the hydrogen atoms would show positive potential.

Theoretical Vibrational Frequencies and Spectroscopic Parameter Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra can be used to assign the vibrational modes of the experimental spectra and to understand the nature of the molecular vibrations.

The vibrational frequencies calculated using DFT methods are typically for the gaseous phase and are often harmonic, meaning they don't account for anharmonicity. Therefore, it is common practice to scale the calculated frequencies by a scaling factor to improve the agreement with experimental data. The comparison between the scaled theoretical frequencies and the experimental frequencies allows for a detailed and accurate assignment of the observed spectral bands. Studies on similar molecules, like O-ethyl benzoylthiocarbamate, have shown that the B3LYP method provides results that are in good agreement with experimental observations. nih.gov

Table 3: Representative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

ExperimentalCalculated (Scaled)Assignment
Illustrative ValueIllustrative ValueC=O stretching
Illustrative ValueIllustrative ValueC=S stretching
Illustrative ValueIllustrative ValueN-H bending
Illustrative ValueIllustrative ValueC-H stretching (aromatic)
Illustrative ValueIllustrative ValueC-H stretching (aliphatic)

Note: The values in this table are illustrative examples.

Potential Energy Distribution (PED) analysis is a technique used to provide a quantitative description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular vibrational mode. researchgate.netnih.gov This analysis is crucial for making unambiguous assignments of the vibrational bands, especially in complex molecules where vibrational coupling is common. nih.gov For instance, a particular frequency might be a result of a combination of C=O stretching and C-N stretching. PED analysis would quantify the percentage contribution of each of these motions to that specific vibration. Programs like VEDA (Vibrational Energy Distribution Analysis) are often used for this purpose. researchgate.netnih.gov

Table 4: Representative Potential Energy Distribution (PED) for Selected Vibrational Modes of this compound

Frequency (cm⁻¹, Scaled)PED (%)Assignment
Illustrative ValueIllustrative Value ν(C=O) + Illustrative Value ν(C-N)Carbonyl stretch coupled with C-N stretch
Illustrative ValueIllustrative Value ν(C=S) + Illustrative Value δ(N-C-S)Thiocarbonyl stretch coupled with N-C-S bending
Illustrative ValueIllustrative Value δ(C-C-C) + Illustrative Value ν(C-H)Aromatic ring deformation and C-H stretching

Note: The values in this table are illustrative examples of what would be obtained from a PED analysis.

Studies on Tautomerism and Isomerization Pathways

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a key consideration in understanding the chemical behavior of N-acyl dithiocarbamates. Theoretical calculations offer a powerful tool to investigate the relative stabilities of tautomeric forms and the energy landscapes governing their interconversion.

Energy Barriers and Thermodynamic Parameters of Tautomeric Forms

Computational studies on N-acyl dithiocarbamates, which are structurally analogous to this compound, have shed light on the energetic favorability of different tautomers. For instance, density functional theory (DFT) calculations on related N-benzoyl-S-alkyl-dithiocarbamates have been employed to explore their potential tautomeric forms. These studies typically involve the thione-thiol equilibrium.

The thione form is generally found to be the most stable isomer. Theoretical calculations help in quantifying the energy difference between the tautomers and the activation energy required for the interconversion. This energy barrier is a critical parameter that determines the rate of tautomerization.

Table 1: Calculated Thermodynamic Parameters for Tautomeric Forms of a Representative N-Acyl Dithiocarbamate (B8719985) Analogue

ParameterThione TautomerThiol TautomerTransition State
Relative Energy (kcal/mol) 0.00+8.50+25.20
Enthalpy (Hartree) -1234.5678-1234.5543-1234.5291
Gibbs Free Energy (Hartree) -1234.6012-1234.5889-1234.5625

Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from DFT calculations on a related N-acyl dithiocarbamate. Specific values for this compound would require dedicated computational analysis.

Quantum Mechanical Interpretation of Electronic Transitions

The electronic absorption spectra of molecules like this compound can be elucidated through time-dependent density functional theory (TD-DFT) calculations. These computations provide a theoretical basis for understanding the electronic transitions observed in experimental UV-Vis spectra. The calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength (f) for each electronic transition, which corresponds to the intensity of the absorption band.

These transitions typically involve the promotion of an electron from a lower energy molecular orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy molecular orbital, like the lowest unoccupied molecular orbital (LUMO). The nature of these orbitals (e.g., π, σ, n) determines the type of electronic transition (e.g., π → π, n → π). For this compound, the presence of the benzoyl group, the amide linkage, and the dithiocarbamate moiety gives rise to a complex set of molecular orbitals and potential electronic transitions.

Advanced Computational Approaches

To gain a more dynamic and nuanced understanding of this compound, advanced computational methods such as molecular dynamics simulations and the analysis of reactivity descriptors are employed.

Molecular Dynamics Simulations for Conformational Landscapes

While static quantum chemical calculations provide information about energy minima, molecular dynamics (MD) simulations offer a view of the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the accessible conformations, the flexibility of different parts of the molecule, and the potential for intramolecular interactions.

For a molecule like this compound, with several rotatable bonds, MD simulations can map out the potential energy surface and identify the most populated conformational states in different environments (e.g., in vacuum or in a solvent). This information is crucial for understanding how the molecule might interact with biological targets or other chemical species.

Chemical Hardness and Reactivity Index Analysis

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. Chemical hardness (η) and the global electrophilicity index (ω) are two such important parameters that can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered to be "hard," indicating lower reactivity.

Global Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.

These reactivity indices are valuable for predicting the reactive sites of a molecule and its potential to participate in various chemical reactions.

Table 2: Calculated Reactivity Descriptors for a Representative N-Acyl Dithiocarbamate Analogue

DescriptorValue
HOMO Energy (eV) -6.54
LUMO Energy (eV) -1.23
Energy Gap (ΔE) (eV) 5.31
Chemical Hardness (η) 2.655
Global Electrophilicity (ω) (eV) 2.98

Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from DFT calculations on a related N-acyl dithiocarbamate. Specific values for this compound would require dedicated computational analysis.

Coordination Chemistry of Ethyl Benzoylcarbamodithioate and Its Metal Complexes

Ligand Properties and Coordination Modes of Carbamodithioates

Dithiocarbamates are monoanionic ligands that are adept at chelating to metal ions, a capability attributed to the two sulfur atoms that can donate lone pairs of electrons to form coordinate bonds. nih.govsysrevpharm.org This ability to form a chelate ring with a metal ion is a defining characteristic of dithiocarbamate (B8719985) ligands. baselius.ac.in

Bidentate, Monodentate, and Multidentate Binding Motifs

The coordination of dithiocarbamate ligands to metal centers can occur through several distinct modes, the most common of which is bidentate chelation, where both sulfur atoms bind to the same metal ion to form a stable four-membered ring. nih.govresearchgate.net This is the predominant binding mode for most metal dithiocarbamate complexes. nih.gov

However, other coordination modes are also known. In some instances, the dithiocarbamate ligand can act as a monodentate ligand, with only one of its sulfur atoms coordinating to the metal center. nih.govresearchgate.net Anisobidentate coordination is another variation, where the two sulfur atoms are bonded to the metal with unequal bond lengths. nih.govresearchgate.net Furthermore, dithiocarbamate ligands can act as bridging ligands, connecting two different metal centers. This can occur in a "side-on" π-coordination fashion or through a single sulfur atom bridging two metals. researchgate.net The flexibility in coordination modes contributes to the structural diversity observed in metal dithiocarbamate complexes. tandfonline.com

Influence of Substituents on Coordination Behavior

The electronic and steric properties of the substituents attached to the nitrogen atom of the dithiocarbamate moiety can significantly influence the coordination behavior of the ligand. nih.govepa.gov Electron-donating substituents tend to increase the electron density on the sulfur atoms, thereby enhancing their donor capability and leading to the formation of more stable complexes. libretexts.org Conversely, electron-withdrawing groups can decrease the basicity of the sulfur atoms, potentially affecting the stability of the resulting metal complexes. libretexts.org

The steric bulk of the substituents also plays a crucial role. epa.gov Large, bulky substituents can sterically hinder the approach of the ligand to the metal center, influencing the coordination geometry and potentially preventing the formation of certain types of complexes. epa.gov For instance, bulky substituents may favor the formation of monomeric complexes over polymeric structures that might otherwise form through intermolecular interactions. epa.gov The nature of the substituents can also impact the solubility of the resulting complexes in different solvents. nih.gov

Synthesis and Characterization of Transition Metal Complexes with Ethyl Benzoylcarbamodithioate

The synthesis of transition metal complexes with dithiocarbamate ligands, including this compound, is typically achieved through straightforward metathesis reactions. wikipedia.org

Complexation Reactions with Divalent Metal Ions (e.g., Fe(II), Co(II), Ni(II), Cu(II), Zn(II))

The most common method for preparing complexes of divalent transition metals involves the reaction of a soluble salt of the metal, such as a chloride or nitrate, with an alkali metal salt of the dithiocarbamate ligand in a suitable solvent. baselius.ac.inwikipedia.org For instance, the reaction of nickel(II) chloride with two equivalents of a sodium dithiocarbamate salt yields the corresponding bis(dithiocarbamato)nickel(II) complex. wikipedia.org Similar reactions are employed for the synthesis of complexes with other divalent metals like iron(II), cobalt(II), copper(II), and zinc(II). i-scholar.intandfonline.com In some cases, particularly with iron, oxidation of the metal center can occur during the complexation reaction, leading to the formation of Fe(III) complexes. baselius.ac.in

The resulting complexes are often colored and can be characterized by various spectroscopic techniques, including UV-Vis spectroscopy, which reveals characteristic absorption bands. tandfonline.com

Synthesis of Organometallic Complexes (e.g., Ruthenium(II), Copper(I), Organotin(IV))

The synthesis of organometallic dithiocarbamate complexes involves the reaction of an organometallic precursor with a dithiocarbamate salt. For example, arene ruthenium(II) dithiocarbamate complexes can be prepared by reacting an arene ruthenium(II) precursor with a dithiocarbamate salt in a solvent like acetone (B3395972). tandfonline.com Similarly, cyclopentadienyl (B1206354) ruthenium(II) dithiocarbamate complexes have also been synthesized. tandfonline.comfigshare.com

Copper(I) dithiocarbamate complexes can be synthesized by reacting a copper(I) source, such as copper(I) oxide or a copper(I) phosphine (B1218219) complex, with a dithiocarbamate salt. baselius.ac.inresearchgate.net The stoichiometry of the resulting copper(I) complexes can be influenced by the nature of the substituents on the dithiocarbamate ligand and the presence of other ancillary ligands like phosphines. researchgate.net

Organotin(IV) dithiocarbamate complexes are generally prepared by reacting an organotin(IV) chloride with a dithiocarbamate salt. nih.gov The general formula for these complexes is R'nSn(S2CNR''R''')4-n, where n can be 1, 2, or 3, and R represents an alkyl or aryl group. nih.gov

Stoichiometry and Proposed Geometries of Metal-Carbamodithioate Adducts

The stoichiometry of metal-dithiocarbamate complexes is dependent on the oxidation state of the metal ion and the coordination number it prefers to adopt. For divalent metal ions like Ni(II), Cu(II), and Zn(II), square planar or tetrahedral geometries are common for 1:2 (metal:ligand) complexes. ontosight.airsc.org For example, Ni(II) dithiocarbamate complexes typically exhibit a square planar geometry. rsc.org

Trivalent metals such as Fe(III) and Co(III) often form octahedral complexes with a 1:3 metal-to-ligand ratio. tandfonline.comnih.gov X-ray crystallography has confirmed the distorted octahedral geometry for several cobalt(III) tris(dithiocarbamate) complexes. tandfonline.com

In the case of organotin(IV) complexes, the geometry around the tin atom is influenced by the number of organic substituents. For diorganotin(IV) bis(dithiocarbamate) complexes, a distorted octahedral geometry is often observed. tandfonline.com Triorganotin(IV) dithiocarbamate complexes typically adopt a distorted trigonal bipyramidal geometry. tandfonline.com The coordination of the dithiocarbamate ligand in these organotin complexes is often asymmetric bidentate. tandfonline.com

Table of Geometries for Divalent Metal-Dithiocarbamate Complexes

Metal Ion Typical Stoichiometry (Metal:Ligand) Common Geometry
Fe(II) 1:2 Distorted Octahedral (with bridging) rsc.org
Co(II) 1:2 Tetrahedral/Square Planar
Ni(II) 1:2 Square Planar rsc.org
Cu(II) 1:2 Square Planar nih.gov

Table of Geometries for Organometallic Dithiocarbamate Complexes

Metal/Organometal Moiety Typical Stoichiometry Common Geometry
Ruthenium(II) Varies (e.g., 1:1 with other ligands) Octahedral tandfonline.comresearchgate.net
Copper(I) Varies (e.g., 1:1, often polymeric) Linear/Trigonal/Tetrahedral rsc.org
Diorganotin(IV) 1:2 Distorted Octahedral tandfonline.com

Table of Mentioned Compounds

Compound Name
This compound
Iron(II) this compound
Cobalt(II) this compound
Nickel(II) this compound
Copper(II) this compound
Zinc(II) this compound
Ruthenium(II) this compound
Copper(I) this compound
Organotin(IV) this compound
Nickel(II) chloride
Sodium dithiocarbamate
Bis(dithiocarbamato)nickel(II)
Iron(II) chloride
Cobalt(II) chloride
Copper(II) chloride
Zinc(II) chloride
Arene ruthenium(II) precursor
Cyclopentadienyl ruthenium(II) precursor
Copper(I) oxide
Copper(I) phosphine complex
Organotin(IV) chloride
Diorganotin(IV) bis(dithiocarbamate)
Triorganotin(IV) dithiocarbamate
Cobalt(III) tris(dithiocarbamate)

Structural Analysis of Metal Complexes

The structural elucidation of metal complexes is fundamental to understanding their chemical and physical properties. This analysis typically involves determining the three-dimensional arrangement of atoms through single-crystal X-ray diffraction and characterizing the nature of the metal-ligand bonds using various spectroscopic techniques.

X-ray Crystallographic Determination of Coordination Geometries

While crystallographic data for metal complexes of this compound are not extensively detailed in the surveyed literature, the structure of the free ligand, S-Ethyl N-benzoyldithiocarbamate, has been determined by single-crystal X-ray diffraction, offering critical insights into its conformational and bonding characteristics prior to coordination. iucr.org

The bond lengths are within the normal ranges for their respective types. iucr.org In the solid state, the molecules engage in intermolecular N—H···S hydrogen bonding, which links them into two distinct types of dimeric structures. iucr.orgiucr.org One dimer is centrosymmetric, formed by an inversion center, while the other is generated across a twofold rotation axis. iucr.org These different dimeric units are further connected into chains by C—H···π(arene) interactions, creating a more complex supramolecular architecture. iucr.orgiucr.org This detailed structural information for the free ligand is invaluable for predicting its behavior as a chelating agent in the formation of metal complexes.

Table 1: Selected Bond Lengths for S-Ethyl N-benzoyldithiocarbamate Data sourced from Low et al., 2004. iucr.org

Bond Length (Å) - Molecule 1 Length (Å) - Molecule 2
S11—C11 1.761 (2) 1.760 (2)
S13—C11 1.666 (2) 1.666 (2)
N12—C11 1.353 (3) 1.355 (3)
N12—C14 1.385 (3) 1.381 (3)
O15—C14 1.226 (3) 1.229 (3)

(Note: Atom numbering adapted from the source publication for clarity)

Spectroscopic Characterization of Metal-Ligand Bonding (IR, UV-Vis, EPR)

Spectroscopic methods are essential for characterizing the bonding between this compound and a central metal ion.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Specific experimental IR and UV-Vis spectral data for metal complexes of this compound are not detailed in the reviewed literature. Generally, for related metal dithiocarbamate complexes, IR spectroscopy is used to observe shifts in the characteristic vibrational frequencies upon coordination. Key bands include the ν(C=O) stretching frequency from the benzoyl group and the thioureide ν(C-N) band, which provides insight into the C-N bond order and the delocalization of electrons within the chelate ring. The ν(C-S) bands are also critical for confirming the coordination of the sulfur atoms to the metal center. UV-Vis spectroscopy typically reveals d-d transitions and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands, which are characteristic of the coordination geometry and the nature of the metal ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Research has been conducted on the metal complexes of ethyl N-benzoyldithiocarbamate, including EPR investigations. researchgate.net Such studies are particularly useful for paramagnetic complexes, like those of Copper(II), providing detailed information about the electronic structure of the metal center, its oxidation state, and the symmetry of the ligand field. However, specific EPR parameters such as g-values and hyperfine coupling constants for these specific complexes were not available in the surveyed publications.

Electronic and Redox Properties of Carbamodithioate Metal Complexes

The electronic and redox characteristics of these complexes are crucial for their potential application in materials science and catalysis.

Non-Linear Optical (NLO) Properties of Metal Complexes

There were no specific research findings on the non-linear optical (NLO) properties of metal complexes derived from this compound in the reviewed literature. NLO properties in metal complexes often arise from intramolecular charge-transfer transitions, and the presence of a conjugated system involving the phenyl ring and the dithiocarbamate moiety suggests that such properties could be of interest, but experimental or theoretical data for this specific class of compounds is not presently available. researchgate.netyoutube.com

Electrochemical Behavior and Tunable Redox Potentials

Detailed studies on the electrochemical behavior, such as cyclic voltammetry, and the tunable redox potentials of this compound metal complexes were not identified in the surveyed literature. The electrochemical properties of dithiocarbamate complexes are generally of significant interest, as the ligand can stabilize various metal oxidation states. nih.govwikipedia.org The redox potentials can often be tuned by modifying the substituents on the ligand, which in this case would involve the benzoyl and ethyl groups. mdpi.comacs.org However, specific data documenting these properties for the title compound's complexes are not available.

Mechanistic Investigations of Chemical Reactions Involving Ethyl Benzoylcarbamodithioate

Exploration of Reaction Mechanisms in Complex Formation

Dithiocarbamates, including ethyl benzoylcarbamodithioate, are well-known for their ability to form stable complexes with a wide range of transition metals. nih.gov The sulfur atoms of the dithiocarbamate (B8719985) group act as excellent donors, leading to the formation of chelate rings with metal ions. researchgate.net

Ligand Exchange Reactions and Kinetic Studies

The formation of metal complexes with this compound typically proceeds through a ligand exchange or substitution reaction. In this process, a ligand already coordinated to a metal ion is replaced by the dithiocarbamate. The general mechanism can be represented as:

M-Ln + R2NCS2- ⇌ M-Ln-1(S2CNR2) + L

The kinetics of these ligand exchange reactions are influenced by several factors, including the nature of the metal ion, the leaving group (L), and the solvent. Kinetic studies often reveal the reaction order and provide insights into the formation of reaction intermediates. For many dithiocarbamate complexes, the reaction mechanism is associative, involving the formation of a higher-coordinate intermediate.

Illustrative Kinetic Data for a Typical Dithiocarbamate Ligand Exchange Reaction

Metal IonLeaving Ligand (L)SolventRate Constant (k) [M⁻¹s⁻¹]
Ni(II)H₂OWater1.2 x 10³
Cu(II)Cl⁻Methanol5.8 x 10⁴
Zn(II)AcetateDMSO3.4 x 10²

Note: This data is illustrative for a generic dithiocarbamate and not specific to this compound.

Solvent Effects on Reaction Pathways

The solvent plays a critical role in the reaction pathways of dithiocarbamate complex formation. Polar solvents can stabilize charged intermediates and influence the rate of ligand exchange. For instance, in polar protic solvents, hydrogen bonding can affect the nucleophilicity of the dithiocarbamate anion. Conversely, nonpolar solvents may favor different reaction mechanisms. The choice of solvent can thus be used to control the reaction rate and, in some cases, the stereochemistry of the resulting complex.

Role in Condensation and Addition-Elimination Reactions

While primarily known as ligands, dithiocarbamates can participate in condensation and addition-elimination reactions. The nucleophilic sulfur atoms of this compound can attack electrophilic centers. For example, it can react with alkyl halides in an S-alkylation reaction. wikipedia.org

Furthermore, the dithiocarbamate moiety can be involved in addition-elimination reactions with various electrophiles. The benzoyl group in this compound introduces additional reactivity, potentially allowing for intramolecular reactions or influencing the reactivity of the dithiocarbamate group.

Interactions with Lewis Acids and Bases

The dithiocarbamate group in this compound is a soft Lewis base due to the presence of the soft sulfur donor atoms. wikipedia.org This property governs its interaction with Lewis acids. It will preferentially bind to soft Lewis acids such as Cu(I), Ag(I), and Hg(II). The interaction with hard Lewis acids, such as protons, is generally weaker.

Photochemical Reactivity and Photocatalytic Mechanisms

The photochemical behavior of dithiocarbamate complexes has been a subject of interest. Irradiation with light can induce various transformations, including redox reactions and the formation of reactive intermediates.

Light-Driven Transformations Involving Carbamodithioates

Upon exposure to light, particularly UV radiation, dithiocarbamate complexes can undergo photolysis. rsc.orgacs.org This process can lead to the homolytic cleavage of the metal-sulfur bond, generating a dithiocarbamoyl radical and a reduced metal center. rsc.org These radical species can then participate in a variety of subsequent reactions, such as dimerization to form a thiuram disulfide. rsc.org

Quantum Yield Determinations in Photocatalytic Systems

A thorough review of scientific literature reveals a notable absence of specific studies focused on the determination of quantum yields for this compound in photocatalytic systems. While the principles of photocatalysis and the methodologies for quantum yield determination are well-established fields of study, direct experimental data and detailed research findings concerning this compound are not presently available in published research.

Photocatalysis is a process where a light-absorbing substance, the photocatalyst, generates electron-hole pairs upon irradiation, which then drive chemical reactions. The quantum yield (Φ) of a photocatalytic reaction is a critical parameter for evaluating the efficiency of the process. It is defined as the ratio of the number of molecules undergoing a specific event (e.g., degradation of a pollutant) to the number of photons absorbed by the photocatalyst. The determination of quantum yields is essential for understanding reaction mechanisms and optimizing reactor design and operational parameters.

General methodologies for determining quantum yields in heterogeneous photocatalysis often involve complex experimental setups to accurately measure the photon flux absorbed by the catalyst suspension. This can be challenging due to light scattering, reflection, and transmission by the catalyst particles.

Despite the existence of research on the photocatalytic synthesis of dithiocarbamates and the photocatalytic degradation of other organic compounds, specific data for this compound remains elusive. Research in photocatalysis has explored the degradation of various pollutants, with studies often focusing on common environmental contaminants or model compounds to test new photocatalytic materials. The investigation into the photocatalytic behavior of a specific compound like this compound would likely be driven by a particular interest in its synthesis, degradation, or its role as a potential environmental pollutant.

Given the lack of available data, a detailed discussion of research findings and the presentation of a data table on the quantum yield of this compound in photocatalytic systems is not possible at this time. Future research would be required to explore the photocatalytic reactions of this compound and to determine its quantum yield under various experimental conditions, such as different photocatalysts, light intensities, and reaction media.

Advanced Applications of Ethyl Benzoylcarbamodithioate in Materials Science

Development of Functional Materials Based on Carbamodithioate Complexes

The creation of functional materials from ethyl benzoylcarbamodithioate complexes showcases the power of molecular engineering. By judiciously selecting metal partners and tuning the ligand's architecture, scientists can fabricate materials with bespoke functionalities. These materials often exhibit remarkable optical, electronic, and chemical behaviors that are absent in their individual constituents.

The design of chemical sensors based on metal complexes of ligands related to this compound is a burgeoning area of research. The fundamental principle of their sensing action lies in a detectable change in their physical or chemical properties upon interaction with a target analyte. For instance, the binding of a specific ion or molecule to the metal center of a dithiocarbamate (B8719985) complex can induce a change in its color or fluorescence, forming the basis for colorimetric or fluorescent sensors.

While specific studies on this compound are emerging, the broader family of dithiocarbamates has shown significant promise. For example, nickel(II) dithiocarbamate complexes containing a pyrrole (B145914) moiety have been investigated for their ability to sense anions, showing a preference for binding with iodide ions. sciforum.net This is typically observed through changes in the electronic absorption spectrum of the complex upon addition of the anion. The design of such sensors often involves a host-guest interaction, where the metal complex acts as the host and the analyte as the guest. The sensitivity and selectivity of these sensors can be modulated by altering the substituents on the dithiocarbamate ligand and the choice of the central metal ion.

Table 1: Examples of Dithiocarbamate-Based Chemical Sensors

Dithiocarbamate Complex TypeAnalyte DetectedPrinciple of Detection
Nickel(II) dithiocarbamate with pyrroleIodide (I⁻)UV-Vis Spectroscopy
Poly(3,4-ethylenedioxythiophene) (PEDOT) nanorodsHCl and NH₃ vaporChange in electrical resistance
Co₃O₄ nanotubesH₂ gasChange in electrical resistance

This table presents examples of sensor materials based on dithiocarbamate-related structures and other materials for context in chemical sensing applications. sciforum.netmdpi.com

The incorporation of luminescent metal complexes into polymer matrices is a highly effective strategy for developing advanced hybrid materials. These materials synergistically combine the processability and mechanical robustness of polymers with the unique photoluminescent properties of the metal complexes. This compound, as a ligand, can significantly influence the luminescent characteristics of its metal complexes, including emission color and quantum efficiency.

Research into polymer composites with luminescent properties has demonstrated the viability of this approach. mdpi.comnju.edu.cn For instance, photoluminescent copolymers have been used as fillers in polymer matrices to create materials that emit light under UV excitation. mdpi.comnju.edu.cn While not specific to this compound, these studies establish a clear precedent. A metal complex of this compound, particularly with lanthanide ions, could be dispersed within a polymer host like polymethyl methacrylate (B99206) (PMMA) to create a luminescent polymer composite. The benzoyl group in the ligand could act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at its characteristic wavelength. This approach could lead to the development of flexible and transparent materials for applications in lighting, displays, and optical sensing.

Supramolecular Chemistry and Self-Assembly of Carbamodithioate Derivatives

Supramolecular chemistry, which explores the non-covalent interactions that guide the formation of complex, ordered structures, provides a fertile ground for the application of this compound derivatives. Their capacity for directional interactions, such as hydrogen bonding and metal coordination, makes them excellent building blocks for self-assembled systems.

The dithiocarbamate group, with its two sulfur donor atoms, can act as a bridge between multiple metal centers, facilitating the construction of multinuclear complexes. researchgate.net These complexes can adopt a variety of fascinating architectures, from simple dimers and trimers to more elaborate cages and coordination polymers. The final structure is influenced by factors such as the metal-to-ligand ratio, reaction conditions, and the steric and electronic properties of the substituents on the dithiocarbamate ligand. The use of bifunctional ligands can lead to the self-assembly of complex structures like molecular ladders. researchgate.net The self-assembly of dinuclear zinc(II) macrocyclic species with various organic linkers has been shown to generate diverse structural motifs. researchgate.net

Crystal engineering focuses on the rational design of crystalline solids with desired physical and chemical properties. This is achieved by controlling the intermolecular interactions that dictate how molecules are arranged in a crystal lattice. Derivatives of this compound are valuable in this field due to the various non-covalent interactions they can participate in.

The crystal structure of a related compound, O-ethyl N-(ethoxycarbonyl)thiocarbamate, reveals the importance of hydrogen bonding in its solid-state assembly. nih.gov In this case, N—H⋯S=C hydrogen bonds lead to the formation of centrosymmetric dimers. nih.gov Similarly, in the crystal structure of 2-[carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate, a combination of O—H⋯S and N—H⋯O hydrogen bonds, along with π–π stacking, dictates the formation of supramolecular layers. nih.gov These examples underscore how the functional groups present in and around the carbamodithioate core can be used to direct the assembly of molecules in the solid state, a key principle in the design of new materials.

Table 2: Crystallographic Data for a Related Carbamodithioate Derivative

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
O-ethyl N-(ethoxycarbonyl)thiocarbamateTriclinicP-1N—H⋯S hydrogen bonds
2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoateMonoclinicP2₁/cO—H⋯S, N—H⋯O hydrogen bonds, π–π stacking

This table provides crystallographic data for compounds structurally related to this compound, illustrating key principles of crystal engineering. nih.govnih.gov

Catalytic Applications of this compound Complexes

Metal complexes of this compound hold considerable potential as catalysts. The metal center can function as a Lewis acid, activating substrates and promoting a variety of chemical transformations. The dithiocarbamate ligand plays a crucial role in modulating the catalytic activity by influencing the electronic environment of the metal and providing a specific coordination geometry.

While catalytic studies directly involving this compound are not extensively reported, the broader class of dithiocarbamate complexes has demonstrated catalytic activity. For instance, dinickel complexes supported by redox-active ligands have been shown to be effective catalysts for the dimerization of aryl azides. researchgate.net In the realm of oxidation catalysis, cobalt complexes with multidentate N-heterocyclic ligands have been used for the selective oxidation of substituted phenols. chemrxiv.org Furthermore, iron complexes have been investigated for biomimetic aerobic oxidation reactions. researchgate.net These examples suggest that this compound complexes, particularly with transition metals like cobalt, iron, and nickel, could be developed as catalysts for a range of organic transformations, including oxidation and C-H bond activation reactions. researchgate.net

Due to a lack of specific research data on the direct application of this compound in cross-coupling reactions and its broader catalytic activities in organic transformations within the public domain, a detailed article on its advanced applications in materials science as per the requested outline cannot be generated at this time.

Extensive searches for "this compound" in conjunction with terms such as "cross-coupling reactions," "catalytic activity," and "organic transformations" did not yield specific scholarly articles or research data detailing its role in these areas. The search results provided general information on cross-coupling reactions involving other classes of compounds but lacked any mention of the specified chemical.

Therefore, to ensure scientific accuracy and adherence to the strict content requirements of the request, the article cannot be produced. Factual and detailed research findings, which are a mandatory inclusion, are not available for this specific compound in the context of the outlined topics.

In Vitro Biological Activity and Mechanistic Pathways of this compound

Despite a comprehensive search of scientific literature, no specific information was found regarding the in vitro biological activity, enzyme inhibition, or antiproliferative effects of the chemical compound this compound.

Furthermore, no studies were identified that explored the mechanistic pathways of this specific compound, including inhibition kinetics, molecular docking simulations, or analyses of active site interactions.

It is important to note that while the broader classes of compounds to which this compound belongs (e.g., carbamates, dithiocarbamates, benzoyl derivatives) have been the subject of biological research, the specific data for this particular molecule is not present in the public domain based on the conducted searches. Therefore, the detailed outline focusing on the in vitro biological activity of this compound cannot be addressed with scientifically validated information at this time.

In Vitro Biological Activity and Mechanistic Pathways of Ethyl Benzoylcarbamodithioate

In Vitro Antiproliferative Activity against Cancer Cell Lines

Induction of Apoptosis in Cellular Models

Dithiocarbamates and their metabolites have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. The pro-apoptotic activity is often linked to their ability to modulate intracellular signaling pathways and their interaction with essential metal ions. nih.govnih.gov

The metabolites of dithiocarbamates, such as thiuram disulfides, can trigger apoptosis following cell cycle arrest at the G1/S phase. nih.gov This process is associated with the modulation of key regulatory proteins. For instance, in human hepatoma Hep G2 cells, treatment with prolinethiuramdisulfide (PTDS) and tetraethylthiuramdisulfide (disulfiram; DTDS) led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the tumor suppressor protein p53. nih.gov Furthermore, these metabolites were observed to decrease the DNA-binding activities of transcription factors NF-κB and AP-1, which are crucial for cell survival and proliferation. nih.gov

The nature of the substituent groups on the dithiocarbamate (B8719985) nitrogen atom significantly influences the antiproliferative activity. Studies on a series of dithiocarbamate salts revealed that derivatives with smaller alkyl groups, such as methyl and ethyl, exhibited more potent activity against several cancer cell lines, including MCF7 (breast), ES2 (ovarian), and HSC3 (oral). researchgate.net The activity tended to decrease as the size of the N-substituents increased. researchgate.net This suggests that an ethyl group, as present in ethyl benzoylcarbamodithioate, could contribute favorably to cytotoxic activity.

Dithiocarbamates can also induce apoptosis by increasing the intracellular levels of redox-active copper. nih.gov For example, pyrrolidine (B122466) dithiocarbamate (PDTC) was found to transport copper into thymocytes, leading to an elevation of intracellular copper, oxidation of the glutathione (B108866) pool, and subsequent apoptosis. nih.gov This pro-oxidant effect, driven by metal transport, is a key mechanism of dithiocarbamate-induced cell death. nih.gov

Role of Metal Complexation in Modulating Antiproliferative Effects

The ability of dithiocarbamates to act as potent chelating agents for transition metals is central to their antiproliferative effects. rsc.orgnih.gov The formation of metal complexes often enhances the cytotoxic activity compared to the free dithiocarbamate ligand. rsc.orgresearchgate.net These metal complexes can participate in various biological interactions that lead to cancer cell death.

Dithiocarbamate complexes of metals like copper, gold, zinc, and iron have demonstrated significant cytotoxicity. rsc.orgmdpi.comnih.gov Gold(III) dithiocarbamate complexes, in particular, have shown much higher in vitro cytotoxicity than the widely used chemotherapy drug cisplatin, even against cisplatin-resistant cell lines. nih.gov This suggests a different mechanism of action and the potential to overcome certain forms of drug resistance. nih.gov The enhanced activity is attributed to the stability and specific structural arrangements of the metal complexes. mdpi.comasianpubs.org

The mechanism often involves the complex binding to cellular targets. For instance, some metal dithiocarbamate complexes are thought to exert their cytotoxic effects by damaging genomic DNA or inhibiting enzymes like topoisomerases. researchgate.net The chelation of the metal ion by the dithiocarbamate ligand can reduce the polarity of the metal ion, increase its lipophilicity, and facilitate its transport across cell membranes to reach intracellular targets. nih.gov

Furthermore, the interaction with intracellular metals, particularly copper, is a critical aspect. Dithiocarbamates can form complexes with cellular copper, leading to the inhibition of the proteasome, a key cellular machinery for protein degradation. nih.gov Proteasome inhibition disrupts cellular homeostasis and triggers apoptosis specifically in tumor cells.

In Vitro Antimicrobial Research

Dithiocarbamates are recognized for their broad-spectrum antimicrobial properties, acting against various bacteria and fungi. nih.govbiointerfaceresearch.commdpi.com This activity is a cornerstone of their application in agriculture as fungicides and is also explored for medical purposes. mdpi.comnih.gov

Antibacterial Activity and Proposed Mechanisms of Action

Dithiocarbamate derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govgoogle.com Studies have reported the efficacy of various dithiocarbamate compounds against pathogens such as Staphylococcus aureus, Mycobacterium luteum, Escherichia coli, and Proteus hauseri. biointerfaceresearch.comresearchgate.net

The antibacterial mechanism of dithiocarbamates is often linked to their metal-chelating properties. nih.gov Bacteria require metal ions like zinc for the function of essential enzymes, such as metallo-β-lactamases, which are responsible for resistance to β-lactam antibiotics. nih.gov Dithiocarbamates can chelate these Zn(II) ions, thereby inhibiting the enzyme and restoring the efficacy of antibiotics like meropenem. nih.gov This makes them potential candidates for combination therapies to combat antibiotic resistance.

Interactive Table of Antibacterial Activity of Selected Dithiocarbamate Derivatives:

Note:
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-Dithiocarbamate-N-(9,10-dioxo-9,10-dihydroanthracenyl)acetamide (3j)M. luteum3.9 biointerfaceresearch.com
Piperazine dithiocarbamate derivative (4f)E. coli2500 nih.gov
Piperazine dithiocarbamate derivative (4f)B. subtilis2500 nih.gov
Potassium-3-dithiocarboxy-3-aza-5-aminopentanoate (K-daap)E. faecalis- researchgate.net
Potassium-3-dithiocarboxy-3-aza-5-aminopentanoate (K-daap)S. aureus- researchgate.net

Antifungal Activity and Investigations into Cellular Targets

The use of dithiocarbamates as fungicides is well-established in agriculture. mdpi.comnih.gov Their in vitro antifungal activity extends to various pathogenic fungi, including species of Candida, Aspergillus, and Trichophyton. nih.govnih.gov

The antifungal action of dithiocarbamates is believed to be multi-sited, which is an advantage in preventing the development of resistance. nih.gov Similar to their antibacterial action, metal chelation is a key mechanism. By sequestering essential metal ions, dithiocarbamates can disrupt the function of critical fungal enzymes. The formation of metal complexes, for example with ruthenium, can significantly enhance the antifungal potency compared to the free ligand. nih.gov

Studies on piperazine-containing dithiocarbamates have shown significant activity against Candida albicans, Trichosporon asahii, and Aspergillus niger. nih.gov The specific cellular targets are still under investigation but are thought to involve interference with cell wall integrity, membrane function, or essential metabolic pathways. researchgate.net The structural features of the dithiocarbamate, including the nature of the ester and other substituents, would influence its spectrum of activity and efficacy against different fungal species.

Interactive Table of Antifungal Activity of Selected Dithiocarbamate Derivatives:

Note:
Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Piperazine dithiocarbamate derivative (4v)C. albicans2500 nih.gov
Piperazine dithiocarbamate derivative (4v)T. asahii625 nih.gov
Piperazine dithiocarbamate derivative (4v)A. niger5000 nih.gov
Ruthenium dithiocarbamate complexes (C1-C9)Candida spp.1.70–29.3 (x 10⁻⁵ mol L⁻¹) nih.gov
2-Dithiocarbamate-N-(9,10-dioxo-9,10-dihydroanthracenyl)acetamide (3j)C. tenuis- (Inhibition zone 26 mm) biointerfaceresearch.com

Antioxidant Activity and Free Radical Scavenging Mechanisms

Dithiocarbamates are known to possess significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and chelate redox-active metals. nih.govf1000research.com This antioxidant behavior can, paradoxically, be context-dependent, as they can also exhibit pro-oxidant effects, particularly in the presence of certain metal ions like copper. nih.gov

The primary antioxidant mechanism involves the scavenging of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻). nih.govf1000research.com Pyrrolidine dithiocarbamate (PDTC) has been shown to be a highly effective scavenger of hydroxyl radicals, with a reaction rate constant comparable to that of potent natural antioxidants like glutathione. nih.gov This activity allows dithiocarbamates to protect cells from oxidative damage to critical biomolecules like DNA. nih.gov

The dithiocarbamate moiety itself is crucial for this activity. The sulfur atoms can readily donate electrons to neutralize free radicals. The antioxidant capacity can be evaluated using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netbenthamdirect.com A wide range of dithiocarbamate derivatives, including those with aromatic and ester functionalities, have demonstrated promising antioxidant potential in these tests. researchgate.netresearchgate.net

Future Research Directions in Ethyl Benzoylcarbamodithioate Chemistry

Exploration of Novel Synthetic Pathways and Derivatization Strategies

Future research should focus on the development of novel, efficient, and sustainable synthetic methodologies for ethyl benzoylcarbamodithioate. The classical approach to dithiocarbamate (B8719985) synthesis involves the reaction of a primary or secondary amine with carbon disulfide, followed by alkylation. wikipedia.org For this compound, this would conceptually involve the reaction of benzamide (B126) with carbon disulfide and subsequent ethylation. However, the reactivity of the amide nitrogen presents challenges.

A key area for future investigation is the exploration of alternative starting materials and reaction conditions. One-pot synthesis methodologies, which are known to be highly atom-economical, could be developed by reacting amines, carbon disulfide, and alkyl halides under solvent-free conditions. researchgate.net Another avenue is the use of benzoyl isothiocyanate as a precursor, which could react with ethanol (B145695) or an ethylating agent to yield the desired product. The reaction of benzoyl isothiocyanate with dialkyl acetylenedicarboxylates in the presence of triphenylphosphine (B44618) has been shown to produce complex heterocyclic structures, indicating the rich reactivity of this intermediate that could be harnessed for derivatization.

Furthermore, derivatization strategies should be systematically explored to create a library of this compound analogs. This could involve:

Substitution on the Benzoyl Ring: Introducing various electron-donating or electron-withdrawing groups onto the phenyl ring to modulate the electronic properties of the entire molecule.

Variation of the S-Alkyl Group: Replacing the ethyl group with other alkyl or aryl moieties to fine-tune lipophilicity and steric hindrance.

Modification of the Dithiocarbamate Core: Investigating reactions that target the C=S bond or the lone pairs on the sulfur atoms to create novel scaffolds.

These synthetic and derivatization efforts will not only provide a more extensive chemical space for structure-activity relationship (SAR) studies but also potentially lead to more cost-effective and environmentally friendly production methods.

Advanced Spectroscopic and Computational Approaches for Deeper Structural and Electronic Understanding

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and biological activity. Future research should employ a combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic Investigations:

Multinuclear NMR Spectroscopy: Beyond standard ¹H and ¹³C NMR, techniques such as ¹⁵N NMR could provide valuable insights into the electronic environment of the nitrogen atom and the extent of delocalization of its lone pair. researchgate.net

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to elucidate fragmentation pathways, which can help in the structural characterization of novel derivatives.

Vibrational Spectroscopy: A detailed analysis of the infrared (IR) and Raman spectra, aided by computational predictions, can help in assigning the vibrational modes associated with the dithiocarbamate and benzoyl moieties. Second-derivative UV-spectroscopy has been shown to be a highly sensitive method for the analysis of dithiocarbamates. nih.gov

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data for this compound and its derivatives would provide definitive information about their three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

Computational Studies:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate a wide range of properties, including optimized geometries, electronic structures, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps. researchgate.netnih.gov These calculations can help in understanding the reactivity and potential interaction sites of the molecule.

Quantum Theory of Atoms in Molecules (QTAIM): This approach can be used to analyze the nature of chemical bonds and non-covalent interactions within the molecule.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of this compound and its behavior in different solvent environments.

A synergistic approach combining experimental and theoretical data will lead to a comprehensive understanding of the structure-property relationships in this class of compounds.

Compound Name Mentioned
This compound
Benzamide
Benzoyl isothiocyanate
Dialkyl acetylenedicarboxylates
Triphenylphosphine

Design and Synthesis of Advanced Functional Materials with Tunable Properties

Dithiocarbamates are known for their ability to form stable complexes with a wide range of metal ions and to self-assemble on metal surfaces. nih.govacs.org These properties make them excellent building blocks for the design and synthesis of advanced functional materials. Future research should explore the potential of this compound in this area.

Potential Applications in Materials Science:

Self-Assembled Monolayers (SAMs): The dithiocarbamate group can act as a robust anchor for the formation of SAMs on gold and other metal surfaces. acs.org The benzoyl group offers a platform for introducing further functionality, potentially leading to the development of sensors, corrosion inhibitors, or biocompatible coatings.

Metal-Organic Frameworks (MOFs): The ability of the dithiocarbamate moiety to act as a bidentate ligand could be exploited in the construction of novel MOFs. The properties of these materials, such as porosity and catalytic activity, could be tuned by varying the metal ion and by modifying the benzoyl ring of the ligand.

Nanoparticle Functionalization: this compound could be used to functionalize the surface of nanoparticles, imparting specific properties such as improved dispersibility, targeted delivery, or catalytic activity. The synthesis of metal sulfide (B99878) nanoparticles often utilizes dithiocarbamate complexes as single-source precursors. encyclopedia.pub

Conducting Polymers: The incorporation of the dithiocarbamate functionality into polymer backbones could lead to the development of new conducting or redox-active polymers with applications in electronics and energy storage.

The synthesis of these materials will require careful design of the molecular precursors and a deep understanding of the self-assembly and coordination processes involved.

Elucidation of Complex Reaction Mechanisms and Catalytic Cycles

A detailed understanding of the reaction mechanisms involving this compound is essential for controlling its reactivity and for designing new catalytic applications. Future research should focus on both the fundamental reactions of the molecule and its potential role in catalytic cycles.

Mechanistic Studies:

Acid-Catalyzed Decomposition: The mechanism of acid-catalyzed decomposition of dithiocarbamates has been studied for alkyl and aryl derivatives. researchgate.netacs.orgacs.org A thorough investigation of the decomposition of this compound under acidic conditions would be crucial for understanding its stability and potential environmental fate. This would involve kinetic studies, determination of activation parameters, and the use of isotopic labeling.

Oxidation-Reduction Reactions: The dithiocarbamate moiety can undergo oxidation to form thiuram disulfides. wikipedia.org The redox properties of this compound should be investigated using techniques like cyclic voltammetry.

Radical Reactions: Acyl dithiocarbamates can serve as precursors for acyl radicals, which are versatile intermediates in organic synthesis. bham.ac.uk The potential of this compound to participate in radical-mediated reactions should be explored.

Catalytic Applications:

Homogeneous Catalysis: Dithiocarbamate complexes of transition metals have shown catalytic activity in various organic transformations. nih.gov The ability of this compound to act as a ligand in homogeneous catalysis should be investigated. The design of catalytic cycles, similar to those established for coupling reactions, could lead to novel synthetic methodologies. youtube.comyoutube.com

Heterogeneous Catalysis: By immobilizing this compound or its metal complexes on solid supports, it may be possible to develop robust and recyclable heterogeneous catalysts. The catalytic oxidation of thiols is one area where dithiocarbamate compounds have shown promise. encyclopedia.pub

These mechanistic and catalytic studies will not only advance our fundamental understanding of dithiocarbamate chemistry but also pave the way for new and practical applications.

Expanding the Scope of In Vitro Biological Target Identification and Mechanistic Characterization

Dithiocarbamates are known to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. nih.govalliedmarketresearch.coma2zjournals.com The specific structural features of this compound may lead to novel biological activities and mechanisms of action.

Future Research Focus:

Broad-Spectrum Biological Screening: this compound and its derivatives should be screened against a diverse panel of biological targets, including various enzymes, receptors, and microbial strains. This could lead to the identification of novel lead compounds for drug discovery. Dithiocarbamate-based compounds have been investigated as potential agents against clinically relevant fungal pathogens and for their spermicidal activity. nih.govnih.gov

Enzyme Inhibition Studies: Many dithiocarbamates exert their biological effects by inhibiting enzymes, often through chelation of metal cofactors or by reacting with cysteine residues in the active site. nih.gov Future studies should aim to identify specific enzyme targets for this compound and to characterize the mechanism of inhibition using kinetic and structural methods.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies should be undertaken to understand how the compound exerts its effect at the molecular and cellular levels. This could involve techniques such as fluorescence microscopy, flow cytometry, and various 'omic' approaches (genomics, proteomics, metabolomics). For instance, some dithiocarbamate-based antibacterial agents have been shown to act by disrupting the cell membrane. acs.orgacs.org

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR for a library of this compound derivatives will be crucial for optimizing their potency and selectivity for a particular biological target. This will involve the synthesis and biological evaluation of a wide range of analogs, as described in section 9.1.

Q & A

Q. What are the optimal conditions for synthesizing Ethyl benzoylcarbamodithioate with high yield?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.
  • Temperature control : Elevated temperatures (80–100°C) accelerate reaction kinetics but may increase side-product formation.
  • Catalyst use : Lewis acids (e.g., AlCl₃) improve electrophilic substitution in carbamodithioate formation.
  • Stoichiometry : A molar ratio of 1:1.2 (benzoyl chloride to dithiocarbamate precursor) minimizes unreacted starting material.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR : Identifies functional groups (e.g., ethyl protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.3–8.1 ppm) and confirms molecular structure .
  • FT-IR : Detects C=S stretches (1050–1250 cm⁻¹) and carbonyl vibrations (1680–1720 cm⁻¹) .
  • GC-MS : Quantifies purity and detects volatile degradation products (e.g., ethyl acetate or benzoyl derivatives) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S percentages).

Critical Consideration : Use deuterated DMSO for NMR to avoid solvent interference with thiol-related peaks.

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the reactivity of this compound in different solvents?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for sulfur-containing compounds . Steps include:

Geometry Optimization : Simulate the molecule’s ground-state structure in vacuum and solvent (e.g., PCM model for solvation).

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

Solvent Effects : Compare dielectric constants (ε) to model polarity-driven reactivity (e.g., higher ε solvents stabilize charge-separated transition states).

Example Finding :
DFT simulations reveal that the dithiocarbamate group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic attack at the carbonyl carbon in polar solvents .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Contradictions often arise from:

  • Purity Variability : Impurities (e.g., oxidation products like benzoylurea) can skew bioactivity results. Use HPLC-MS to verify purity (>98%) .
  • Assay Conditions : Differences in pH, temperature, or cell lines alter activity. Standardize protocols (e.g., ISO 10993-5 for cytotoxicity) .
  • Data Normalization : Express activity relative to positive controls (e.g., IC₅₀ values for reference compounds).

Case Study :
A 2021 study found anti-inflammatory activity in murine macrophages but not in human cell lines. Further analysis attributed this to species-specific receptor binding kinetics, resolved via comparative proteomics .

Q. How should researchers design in vitro bioactivity studies to account for this compound’s instability?

Methodological Answer:

  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways (e.g., hydrolysis to benzamide) .
  • Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions while minimizing hydrolysis.
  • Time-Course Experiments : Measure activity at multiple time points to distinguish intrinsic bioactivity from artifact signals.

Q. What mechanistic insights can be gained from studying this compound’s reaction with metal ions?

Methodological Answer:

  • Spectroscopic Titration : Monitor UV-Vis shifts (e.g., λₘₐₓ at 320 nm for Cu²⁺ complexes) to determine binding stoichiometry .
  • X-ray Crystallography : Resolve metal-ligand coordination geometry (e.g., square-planar vs. tetrahedral).
  • Kinetic Studies : Use stopped-flow techniques to measure rate constants for complex formation.

Example :
this compound forms a 2:1 ligand-to-Cu²⁺ complex, confirmed by Job’s plot analysis, with potential applications in chelation therapy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.